methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904336-48-6) is a synthetic small-molecule organic compound with the molecular formula C₁₈H₁₇ClN₂O₅ and a molecular weight of 376.8 g·mol⁻¹, characterized by a 5-chloro-6-(oxolan-3-yloxy)nicotinamide core linked via an amide bond to a methyl 2-aminobenzoate (methyl anthranilate) ester moiety. This compound belongs to the nicotinamide–anthranilate hybrid chemotype, a structural class investigated for nicotinamide N-methyltransferase (NNMT) inhibition and related therapeutic applications.

Molecular Formula C18H17ClN2O5
Molecular Weight 376.79
CAS No. 1904336-48-6
Cat. No. B2493147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate
CAS1904336-48-6
Molecular FormulaC18H17ClN2O5
Molecular Weight376.79
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
InChIInChI=1S/C18H17ClN2O5/c1-24-18(23)13-4-2-3-5-15(13)21-16(22)11-8-14(19)17(20-9-11)26-12-6-7-25-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22)
InChIKeyINSHSCUICLEDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904336-48-6): Chemical Identity and Structural Classification for Procurement Evaluation


Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904336-48-6) is a synthetic small-molecule organic compound with the molecular formula C₁₈H₁₇ClN₂O₅ and a molecular weight of 376.8 g·mol⁻¹, characterized by a 5-chloro-6-(oxolan-3-yloxy)nicotinamide core linked via an amide bond to a methyl 2-aminobenzoate (methyl anthranilate) ester moiety . This compound belongs to the nicotinamide–anthranilate hybrid chemotype, a structural class investigated for nicotinamide N-methyltransferase (NNMT) inhibition and related therapeutic applications [1]. The presence of the tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the pyridine C6 position, the chlorine atom at C5, and the ortho-methyl benzoate ester distinguishes it from simpler nicotinamide analogs, imparting distinct conformational and electronic properties relevant to target engagement .

NNMT enzyme inhibition studies (bisubstrate inhibitor chemotype)
Methyl ester supports cell permeability assessment
5-Chloro-6-(oxolan-3-yloxy) core for target engagement profiling

Why Generic Substitution Fails for Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate: Structural Determinants That Preclude Simple Analog Interchange


Within the nicotinamide–anthranilate hybrid chemotype, minor structural modifications produce large shifts in target binding affinity, physicochemical parameters, and metabolic stability that render generic substitution unreliable. The 5-chloro substituent on the pyridine ring modulates electron density and halogen-bonding potential; its replacement by hydrogen or fluorine in close analogs alters the inhibitory profile against NNMT [1]. The oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group at C6 contributes a specific combination of steric bulk, conformational restriction, and hydrogen-bond acceptor capacity that linear alkoxy chains (e.g., methoxy, ethoxy) cannot replicate [1]. Furthermore, the ortho-methyl benzoate ester is not interchangeable with the free carboxylic acid, benzamide, or para-substituted esters without measurable consequences for membrane permeability and metabolic susceptibility [2]. These structural features collectively determine the compound's binding mode, selectivity window, and ADME profile, meaning that even compounds sharing the same core scaffold cannot be assumed functionally equivalent without side-by-side quantitative comparison.

Target feature
5-Chloro substituent on pyridine
Substitute concern
5-H or 5-F analogs may alter halogen-bonding interaction; reported class-level potency differs substantially
Target feature
Oxolan-3-yloxy (cyclic ether) at C6
Substitute concern
Linear alkoxy chains (methoxy, ethoxy) lack conformational restriction; binding entropy profile may not transfer
Target feature
ortho-Methyl benzoate ester
Substitute concern
Carboxylic acid or benzamide isosteres shift ionization and permeability; may alter cellular assay outcomes

Quantitative Differentiation Evidence for Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate vs. Closest Structural Analogs


NNMT Inhibitory Potency: 5-Chloro-6-(oxolan-3-yloxy)nicotinamide–Methyl Anthranilate Hybrid vs. Unsubstituted Benzamide Analog

In a bisubstrate NNMT inhibitor series where the benzamide/nicotinamide-mimic moiety was systematically varied, replacement of the benzamide group with a methyl benzoate ester (as present in the target compound) retained low-micromolar inhibitory activity, while the corresponding benzamide and benzoic acid analogs showed IC₅₀ values in the range of 4.36–23.4 μM under identical assay conditions [1]. The methyl ester modification alters the hydrogen-bonding pattern within the nicotinamide-binding pocket, providing a differentiated interaction profile compared to the primary amide and carboxylic acid isosteres. Although direct IC₅₀ or Kᵢ values for the specific target compound (CAS 1904336-48-6) have not been disclosed in peer-reviewed primary literature as of the present analysis, the class-level structure–activity relationship (SAR) indicates that the 5-chloro-6-(oxolan-3-yloxy) substitution pattern combined with the methyl anthranilate ester defines a distinct activity and property space relative to the benzamide and benzoic acid series described by Gao et al. (2019) [1].

Ester vs Amide/Acid
Class-level inference
Methyl ester retains low-μM inhibitory activity in class; distinct H-bond acceptor profile vs. amide/acid isosteres
Supports differentiated SAR expansion
Direct IC₅₀ not publicly reported for CAS 1904336-48-6
NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

Conformational Restriction by Oxolan-3-yloxy vs. Linear Alkoxy Substituents: Impact on Predicted Binding Mode

The oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group at the pyridine C6 position introduces a cyclic ether with restricted rotational freedom, contrasting with the freely rotating linear alkoxy chains (methoxy, ethoxy, n-propoxy) found in simpler nicotinamide analogs. In the NNMT active site, the nicotinamide-binding pocket accommodates the pyridine ring via π–π stacking with Tyr204, and substituents at the C6 position project toward a region of the binding pocket where conformational pre-organization can reduce the entropic penalty upon binding [1]. The tetrahydrofuran ring additionally presents a hydrogen-bond acceptor oxygen that can engage ordered water molecules or polar residues at the periphery of the binding site, an interaction not available to linear alkoxy substituents. While no co-crystal structure of this specific compound with NNMT has been published, the structural rationale is supported by the ternary complex structure of NNMT–nicotinamide–SAH (PDB entry referenced in Gao et al. 2019) [1].

Conformational Restriction
Supporting evidence
Oxolan-3-yloxy cyclic ether restricts C–O rotation; linear alkoxy (methoxy, ethoxy) freely rotate, altering entropic binding contribution
Unique conformational profile for binding mode studies
No co-crystal structure available; rationale from NNMT–nicotinamide–SAH complex
Ligand conformation Structure-based design NNMT active site

Physicochemical Property Differentiation: Calculated logP and Solubility Profile vs. Carboxylic Acid Analog

The methyl ester prodrug/masking strategy employed in the target compound increases lipophilicity relative to the corresponding free carboxylic acid analog (5-chloro-6-(oxolan-3-yloxy)nicotinamido)benzoic acid), as reflected in calculated partition coefficients. Using the fragment-based clogP methodology, the methyl ester contributes approximately +0.8 to +1.2 log units relative to the carboxylic acid, placing the target compound in a moderately lipophilic range (estimated clogP ~3.0–3.5) consistent with compounds demonstrating acceptable passive membrane permeability . The methyl ester also eliminates the pH-dependent ionization of the carboxylic acid, providing pH-independent passive diffusion characteristics that simplify interpretation of cellular assay data and reduce variability in permeability measurements across different assay formats [1]. This property differentiation is meaningful because carboxylic acid-containing analogs in the NNMT inhibitor series often require ester prodrug forms to achieve cellular activity, making the methyl ester a strategically relevant starting point for cell-based studies.

Lipophilicity & Ionization
Class-level inference
Estimated clogP ~3.0–3.5 (methyl ester) vs ~1.8–2.3 (carboxylic acid); no pH-dependent ionization for ester
Permeability and assay consistency context
Experimental logD₇.₄ not reported
Lipophilicity Aqueous solubility Lead optimization

Chlorine Substitution at Pyridine C5: Halogen-Bonding Potential vs. Hydrogen and Fluorine Analogs

The chlorine atom at the C5 position of the pyridine ring provides a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens or π-systems of aromatic residues in the NNMT binding pocket. This interaction is qualitatively and quantitatively distinct from that of the C5-hydrogen analog (which lacks any halogen-bonding capacity) and the C5-fluorine analog (which has a smaller σ-hole magnitude and shorter C–X bond length). In the broader NNMT inhibitor literature, chloro-substituted nicotinamide derivatives have been reported to exhibit Kᵢ values in the low-nanomolar range (e.g., 1.20 nM for a related chloro-pyrimidine-containing bisubstrate inhibitor, BindingDB entry BDBM50627705 [1]), whereas the corresponding des-chloro or fluoro-substituted analogs typically show 5- to 50-fold weaker affinity, consistent with a productive halogen-bonding contribution [2]. The specific contribution of the 5-chloro substituent in CAS 1904336-48-6 has not been isolated in a matched molecular pair analysis in the public domain, but the class-level SAR strongly supports its role in potency enhancement.

Halogen Bonding (Cl)
Class-level inference
5-Chloro analogs exhibit low-nM Ki in related NNMT inhibitors; 5-H/F analogs typically 5- to 50-fold weaker in class-level comparison
Key binding affinity contributor for target engagement
Matched molecular pair data not publicly isolated
Halogen bonding Structure–activity relationship Medicinal chemistry

Recommended Research and Industrial Application Scenarios for Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate


Chemical Probe Development for NNMT-Mediated Methylation in Cancer Metabolism

The compound's structural features align with the bisubstrate NNMT inhibitor pharmacophore described by Gao et al. (2019) [1]. Researchers investigating NNMT overexpression in gastric, renal, and oral squamous cell carcinomas can deploy CAS 1904336-48-6 as a starting scaffold for structure–activity relationship expansion, leveraging its methyl benzoate ester for cellular permeability and its 5-chloro-6-(oxolan-3-yloxy)nicotinamide core for target engagement. The compound is suited for in vitro enzymatic inhibition profiling, cellular MNA production assays, and co-crystallization trials with recombinant NNMT.

Ester Prodrug Strategy Validation in NNMT Inhibitor Lead Optimization

The methyl ester motif provides a defined chemical handle to evaluate the impact of ester vs. carboxylic acid functionality on cellular NNMT inhibition, membrane permeability, and intracellular hydrolysis rates [1][2]. This compound serves as a reference standard for laboratories comparing ester and acid isosteres within the nicotinamide–anthranilate series, enabling quantitative assessment of whether the ester confers a prodrug advantage or directly engages the target.

Halogen-Bonding SAR Exploration at the Nicotinamide Binding Pocket

With its 5-chloro substituent on the pyridine ring, this compound provides a defined test article for halogen-bonding studies within the NNMT nicotinamide-binding pocket [1]. Procurement of the matched des-chloro, 5-fluoro, and 5-bromo analogs (where synthetically accessible) alongside the target compound enables a systematic evaluation of halogen-bond donor strength vs. inhibitory potency, informing computational docking parameterization and free-energy perturbation calculations.

Conformational Restriction Studies Using Cyclic Ether Substituents

The oxolan-3-yloxy group at the C6 position of the pyridine ring introduces conformational restriction not achievable with linear alkoxy chains [1]. This compound is therefore suitable for comparative biophysical studies (e.g., isothermal titration calorimetry, surface plasmon resonance) that quantify the entropic benefit of conformational pre-organization in NNMT ligand binding, aiding in the rational design of next-generation inhibitors with improved thermodynamic binding profiles.

Application
Selection Property
Validation Focus
NNMT inhibition probe development
Bisubstrate inhibitor chemotype with methyl ester
Enzymatic inhibition and cellular MNA endpoint assays
Ester prodrug strategy validation
Methyl ester vs. acid permeability context
Cellular permeability and hydrolysis profiling
Halogen-bonding SAR exploration
5-Chloro substitution for σ-hole studies
Matched-pair binding affinity comparison
Conformational restriction studies
Cyclic ether substituent for pre-organization
Biophysical binding thermodynamics
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